molecular formula C12H10O2 B3049789 6,7-Dimethyl-1,4-naphthoquinone CAS No. 2202-79-1

6,7-Dimethyl-1,4-naphthoquinone

Cat. No.: B3049789
CAS No.: 2202-79-1
M. Wt: 186.21 g/mol
InChI Key: XQSNCIHUBDBBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-1,4-naphthoquinone (CAS 2202-79-1) is a synthetic derivative of 1,4-naphthoquinone with methyl substituents at the 6 and 7 positions . This structural modification enhances its lipophilicity and stability compared to unsubstituted 1,4-naphthoquinones, making it a valuable scaffold in medicinal chemistry research . The compound has garnered significant attention for its biological activities, particularly in anticancer research , where related naphthoquinone derivatives have demonstrated cytotoxicity against prostate cancer cells . The biological activity of naphthoquinones is often attributed to their redox properties . Compounds like this compound can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide . This induction of oxidative stress can lead to cell death, a mechanism that is particularly effective against cancer cells due to their higher susceptibility to oxidative damage . Some derivatives have also been reported to inhibit crucial enzymes like topoisomerase, which are essential for DNA replication . Research into structurally similar compounds has shown that the presence of thioether and additional hydroxyl groups can further enhance redox cycling and cytotoxicity, underscoring the potential of this compound as a core structure for derivative synthesis and biological evaluation . This product is intended For Research Use Only . It is not intended for human or veterinary use.

Properties

IUPAC Name

6,7-dimethylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSNCIHUBDBBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289123
Record name 6,7-dimethyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2202-79-1
Record name NSC59307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dimethyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1,4-naphthoquinone typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a one-pot process involving the oxidation of hydroquinone derivatives in the presence of heteropolyacid catalysts. This method offers high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .

Mechanism of Action

The biological activity of 6,7-Dimethyl-1,4-naphthoquinone is primarily attributed to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell death. This mechanism is particularly effective against cancer cells, which are more susceptible to oxidative damage . Additionally, it can inhibit enzymes like topoisomerase, which are crucial for DNA replication .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The biological and chemical properties of naphthoquinones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 6,7-Dimethyl-1,4-naphthoquinone with key analogs:

Key Research Findings

Anticancer Activity
  • 6,7-Dimethyl Derivatives: Compound 20 (5,8-dihydroxy-2,3-di(2-hydroxyethylthio)-6,7-dimethyl-1,4-naphthoquinone) demonstrated cytotoxicity in prostate cancer cells (IC₅₀ values < 10 µM) due to thioether and hydroxyl groups enhancing redox cycling .
  • Comparison with Menadione : While Menadione (2-methyl) is a redox-active vitamin K3 analog, its single methyl group confers higher solubility but lower stability compared to 6,7-dimethyl derivatives .
Antimicrobial and Antifungal Activity
  • 5-Hydroxy-2-methoxy-6,7-dimethyl-1,4-naphthoquinone exhibited potent antibacterial activity (MIC 12.5 µg/mL) against Bacillus sexangula, attributed to methoxy and hydroxy groups enhancing membrane disruption .
Redox and Cytoprotective Properties
  • 2-Phenylamino-1,4-naphthoquinone (PAN) derivatives with electron-donating groups showed cyto-protective effects, contrasting with the pro-oxidant behavior of 6,7-dimethyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-1,4-naphthoquinone
Reactant of Route 2
Reactant of Route 2
6,7-Dimethyl-1,4-naphthoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.